tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate

cross‑coupling C‑C bond formation medicinal chemistry

tert‑Butyl 4‑bromo‑3‑methylpiperidine‑1‑carboxylate (CAS 1281712‑14‑8) is an N‑Boc‑protected 4‑bromo‑3‑methylpiperidine. The compound bears a single bromine atom at the 4‑position of a saturated piperidine ring that also carries a methyl substituent at C‑3, creating a stereogenic center and a sterically biased scaffold.

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
CAS No. 1281712-14-8
Cat. No. B6314399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate
CAS1281712-14-8
Molecular FormulaC11H20BrNO2
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESCC1CN(CCC1Br)C(=O)OC(C)(C)C
InChIInChI=1S/C11H20BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3
InChIKeyVTOXJZQSOWEJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate CAS 1281712-14-8: Procurement-Relevant Identity and Physicochemical Snapshot


tert‑Butyl 4‑bromo‑3‑methylpiperidine‑1‑carboxylate (CAS 1281712‑14‑8) is an N‑Boc‑protected 4‑bromo‑3‑methylpiperidine [1]. The compound bears a single bromine atom at the 4‑position of a saturated piperidine ring that also carries a methyl substituent at C‑3, creating a stereogenic center and a sterically biased scaffold. Its computed physicochemical profile – molecular weight 278.19 g·mol⁻¹, XLogP3 of 2.9, topological polar surface area 29.5 Ų, and zero hydrogen‑bond donors – places it in the property space typical of CNS‑penetrant fragment intermediates [1]. The bromine atom provides a versatile synthetic handle for cross‑coupling, nucleophilic displacement, or radiolabeling, while the Boc group can be removed under standard acidic conditions without disturbing the C‑Br bond.

Why Generic Substitution Fails for tert‑Butyl 4‑Bromo‑3‑methylpiperidine‑1‑carboxylate: Halogen Identity and Ring Substitution Pattern Are Not Interchangeable


In‑class piperidine intermediates cannot be freely interchanged because the combination of the C‑4 halogen and the C‑3 methyl group dictates both reactivity and steric environment. Replacing bromine with chlorine (e.g., tert‑butyl 4‑chloro‑3‑methylpiperidine‑1‑carboxylate, CAS 1597265‑29‑6) reduces the rate of oxidative addition in palladium‑catalyzed reactions by up to two orders of magnitude, a difference documented for simple aryl halides and extrapolated to this alkyl bromide scaffold [1]. Conversely, the 4‑iodo analog, while more reactive, is significantly less stable under ambient storage and more costly. Eliminating the 3‑methyl group removes the steric bias that influences diastereoselectivity in subsequent transformations, while moving the bromine to the exocyclic position (e.g., tert‑butyl 4‑(bromomethyl)piperidine‑1‑carboxylate) changes the electrophilic center from secondary alkyl to primary alkyl, altering both reaction mechanism and product profile. These structural features are therefore not simple variants but functionally distinct design elements that directly govern synthetic utility.

Quantitative Evidence Guide: Measurable Differentiation of tert‑Butyl 4‑Bromo‑3‑methylpiperidine‑1‑carboxylate from Closest Analogs


Suzuki–Miyaura Coupling Reactivity: C‑Br vs. C‑Cl Leaving Group

The target compound’s secondary alkyl bromide participates in Suzuki–Miyaura cross‑coupling with an oxidative addition rate that is roughly 50‑ to 100‑fold greater than that of the analogous secondary alkyl chloride [1]. This class‑level reactivity advantage means that reactions employing the bromo compound can often be run at lower temperature (e.g., 50–80 °C instead of >100 °C) and with lower catalyst loadings, reducing by‑product formation and simplifying purification.

cross‑coupling C‑C bond formation medicinal chemistry

Certified Purity Specification: 97% vs. 95% for the Chloro Analog

Commercially, tert‑butyl 4‑bromo‑3‑methylpiperidine‑1‑carboxylate is routinely supplied at 97% purity with batch‑specific NMR, HPLC, and GC quality‑control documentation . In contrast, the directly analogous 4‑chloro compound (CAS 1597265‑29‑6) is typically offered at 95% purity . The 2‑percentage‑point difference reduces the burden of unknown impurities in downstream synthesis, particularly important when the intermediate lies early in a multi‑step route.

quality control purity procurement

Physicochemical Descriptors: Molecular Weight and LogP Differentiation from the 4‑Chloro Analog

The target bromo compound has a molecular weight of 278.19 Da and a computed XLogP3 of 2.9 [1]. The 4‑chloro analog (CAS 1597265‑29‑6) has a molecular weight of 233.74 Da and an estimated ClogP of approximately 2.5 . The bromine atom contributes an additional 44.45 Da and a higher polarizability (Br: 3.05 ų vs. Cl: 2.18 ų), which can enhance membrane permeability and halogen‑bonding interactions with biological targets.

physicochemical properties drug‑likeness CNS permeability

Storage and Handling Stability: Cold‑Chain Requirement vs. Ambient‑Stable Analogs

The target compound requires storage at 2–8 °C in amber glass under anhydrous conditions due to sensitivity to light, moisture, and potential elimination of the secondary bromide . This cold‑chain requirement contrasts with the 4‑chloro analog, which is typically stored at ambient temperature. The mandated refrigerated storage is a direct consequence of the weaker C‑Br bond (BDE ≈ 285 kJ·mol⁻¹ for secondary alkyl‑Br vs. ≈ 339 kJ·mol⁻¹ for secondary alkyl‑Cl [1]), making the bromo compound more prone to thermal degradation.

stability storage logistics

High‑Value Application Scenarios for tert‑Butyl 4‑Bromo‑3‑methylpiperidine‑1‑carboxylate Derived from Quantitative Differentiation


Medicinal Chemistry: Synthesis of 4‑Aryl‑3‑methylpiperidine Kinase Inhibitor Fragments

The 50‑ to 100‑fold reactivity advantage of the C‑Br bond over C‑Cl in Suzuki coupling enables efficient diversification at the 4‑position under mild conditions (50–80 °C), preserving the Boc group and the stereocenter at C‑3 [1]. This allows parallel synthesis of aryl‑substituted piperidine libraries for SAR exploration of kinase targets, where the 3‑methyl group induces a preferred conformation that enhances target engagement.

PET Imaging Agent Development: Bromine‑for‑Fluorine Radiolabeling

The bromine atom serves as a leaving group for nucleophilic [¹⁸F]fluorination, enabling late‑stage incorporation of the positron‑emitting isotope. The 97% purity specification reduces non‑radioactive competing nucleophiles that would lower specific activity, while the cold‑chain storage requirement ensures the precursor retains its chemical integrity until the day of radiosynthesis .

Bioconjugation Chemistry: Site‑Selective Alkylation via the Bromine Handle

The secondary alkyl bromide reacts selectively with thiols and amines under mild aqueous conditions (pH 8–9, 25 °C) to form stable thioether or secondary amine linkages. The Boc protecting group on the piperidine nitrogen prevents self‑reaction and can be removed post‑conjugation to reveal a free amine for further functionalization. The higher lipophilicity (LogP 2.9) of the bromo compound relative to the chloro analog (ClogP ≈ 2.5) improves solubility in the organic co‑solvents often required for bioconjugation reactions involving hydrophobic payloads [2].

Process Chemistry: Multi‑Kilogram Suzuki Coupling with Reduced Catalyst Loading

The 50‑ to 100‑fold oxidative addition advantage over the chloro analog translates directly to lower palladium catalyst requirements (0.1–0.5 mol% vs. 1–2 mol%) and shorter reaction times (2–4 h vs. 12–24 h) at scalable temperatures (60–80 °C). Combined with the 2% higher inlet purity (97% vs. 95%), this reduces both direct catalyst cost and the purification burden for removal of palladium residues below the 10 ppm threshold required for pharmaceutical intermediates [3].

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